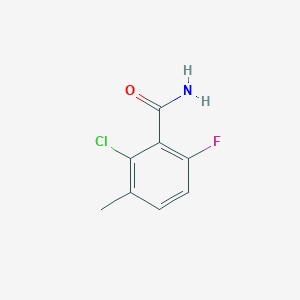

2-Chloro-6-fluoro-3-methylbenzamide

Description

Significance of Halogenated and Methylated Benzamide (B126) Scaffolds in Modern Organic Chemistry

The introduction of halogen atoms (such as chlorine and fluorine) and methyl groups onto the benzamide scaffold profoundly influences the molecule's physicochemical properties. noaa.govnih.gov Halogenation can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a crucial tool in drug discovery. nih.govresearchgate.net For instance, the presence of a fluorine atom can enhance metabolic stability and binding interactions, while a chlorine atom can modulate the electronic properties and reactivity of the aromatic ring. nih.gov

Methylation, the addition of a methyl group, also plays a critical role. It can impact the molecule's conformation and steric profile, which in turn affects its interaction with enzymes and receptors. The strategic placement of these substituents on the benzamide ring allows chemists to fine-tune the properties of the resulting derivatives for specific applications.

Overview of Research Trajectories for Complex Benzamide Derivatives

Research into complex benzamide derivatives is multi-faceted, with significant efforts directed towards their application in medicinal chemistry. Substituted benzamides have been investigated for a wide array of therapeutic uses, including as anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents. acs.orgnih.govnih.govnih.govresearchgate.net The development of multi-targeted drugs, which can act on several molecular targets simultaneously, is a key trend, with benzamide derivatives being explored as potential candidates for diseases like Alzheimer's. mdpi.com

Another major research trajectory is the use of these compounds as building blocks in organic synthesis. Their functional groups offer reactive sites for constructing more elaborate molecular architectures, leading to the discovery of new chemical entities with novel properties. mdpi.com

Properties

IUPAC Name |

2-chloro-6-fluoro-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVRYIYAFIMINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378621 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286474-60-0 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 6 Fluoro 3 Methylbenzamide and Analogues

Classical and Advanced Direct Condensation Strategies for Benzamide (B126) Formation

The formation of the amide bond is a cornerstone of organic synthesis, and the direct condensation of carboxylic acids and amines remains a fundamental and widely practiced approach. This is particularly relevant for the synthesis of 2-Chloro-6-fluoro-3-methylbenzamide, a compound of interest in medicinal chemistry.

Condensation of Carboxylic Acids and Amines

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but often kinetically slow process, typically requiring high temperatures and long reaction times. researchgate.net For the synthesis of this compound, this would involve the condensation of 2-chloro-6-fluoro-3-methylbenzoic acid with a suitable amine source. A reported method details the reaction of 2-chloro-6-fluoro-3-methylbenzoic acid with phthalimide (B116566) in refluxing glycerol (B35011) dimethyl ether. guidechem.com This reaction proceeds to completion within 1-2 hours, demonstrating a relatively efficient condensation process. guidechem.com

The use of activating agents is a common strategy to facilitate amide bond formation under milder conditions. Triazine-based reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), are known for their stability, low cost, and reduced hazard compared to traditional coupling agents like carbodiimides. units.it While the direct application of DMTMM to the synthesis of this compound is not explicitly detailed, its utility in forming benzamides suggests it as a viable and potentially more sustainable option. units.it Another approach involves the use of cyanoguanidine in the presence of a Brønsted superacid like triflic acid, which acts as a direct carboxamidating reagent for arenes. nih.gov

Optimization of Reaction Parameters and Catalyst Systems

Optimizing reaction parameters is crucial for achieving high yields and purity in benzamide synthesis. Factors such as solvent, temperature, catalyst loading, and the use of activating technologies like ultrasonic irradiation can have a significant impact on the reaction outcome.

For instance, in the synthesis of benzamides through direct condensation, the choice of solvent can be critical. A study on the condensation of benzoic acid derivatives and various amines found that toluene (B28343) was the optimal solvent when using a diatomite earth-supported Lewis acidic ionic liquid catalyst. researchgate.net The catalyst loading was also optimized, with 10 mg of the catalyst providing the best yield. researchgate.net Increasing the catalyst amount did not improve the yield, while the uncatalyzed reaction yielded only 10% of the product. researchgate.net

Ultrasonic irradiation has emerged as a powerful tool to accelerate chemical reactions. In the aforementioned study, ultrasonic irradiation with a power of 60 W in the presence of the solid acid catalyst led to excellent yields of benzamides in short reaction times. researchgate.net This is attributed to the acoustic cavitation that increases the number and size of active cavitation bubbles, leading to higher collapse temperatures and accelerated reaction rates. researchgate.net

Bayesian optimization (BO) is a more advanced, data-driven approach to reaction optimization. chemrxiv.orgnsf.gov This method uses a statistical model to predict the outcome of a reaction based on a set of parameters and then suggests the next set of experimental conditions to perform to most efficiently find the optimum. chemrxiv.org This can be particularly useful for complex reactions with multiple variables, such as catalyst concentration, reaction time, and temperature. chemrxiv.org Multi-task Bayesian optimization can further enhance this process by leveraging data from previous, similar reactions to speed up the optimization of a new reaction. chemrxiv.org

Table 1: Optimization of Reaction Conditions for Benzamide Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Iodine-alumina (10 mol%) | Water | Room Temp. | - | researchgate.net |

| 2 | Iodine-alumina (20 mol%) | - | 110 | 82 | researchgate.net |

| 3 | Diatomite earth@IL/ZrCl4 (10 mg) | Toluene | Room Temp. (Ultrasonic) | High | researchgate.net |

| 4 | None | Toluene | Room Temp. (Ultrasonic) | 10 | researchgate.net |

Targeted Functionalization and Derivatization Approaches

Beyond classical condensation methods, the direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy for the synthesis and derivatization of benzamides. These methods offer novel retrosynthetic disconnections and allow for the late-stage modification of complex molecules.

Regioselective C-H Activation and Functionalization

The selective activation and functionalization of a specific C-H bond in a molecule containing multiple C-H bonds is a significant challenge in organic synthesis. nih.govacs.org For benzamides, the ortho-C-H bond is a common target for functionalization, often guided by the coordinating ability of the amide group.

Palladium-Catalyzed C-H Activation Pathways

Palladium catalysis has been extensively utilized for the regioselective C-H activation of benzamides. nih.govresearchgate.net The amide group can act as a directing group, facilitating the activation of the ortho-C-H bond. A common mechanistic pathway involves the formation of a cyclopalladated intermediate. nih.gov This intermediate can then undergo various transformations, including arylation, silylation, and germanylation. nih.govresearchgate.net

For instance, the palladium-catalyzed ortho-arylation of benzamides with aryl iodides has been demonstrated using the simple CONH2 amide as a directing group. researchgate.net This reaction tolerates a range of functional groups on both the benzamide and the aryl iodide. researchgate.net The catalytic cycle for such transformations can proceed through different pathways, including Pd(II)/Pd(0) or Pd(II)/Pd(IV) cycles. nih.govsnnu.edu.cn In a Pd(II)/Pd(0) cycle, the cyclopalladated intermediate undergoes reductive elimination to form the product and a Pd(0) species, which is then reoxidized to Pd(II). nih.gov In a Pd(II)/Pd(IV) pathway, the palladacycle is oxidized to a Pd(IV) species, followed by C-X bond-forming reductive elimination. nih.gov

The use of a bidentate directing group, such as 8-aminoquinoline (B160924), can enhance the efficiency and selectivity of palladium-catalyzed C-H activation. nih.gov This strategy has been successfully applied to the C(sp2)-H silylation and germanylation of benzamides. nih.gov

Nickel-Catalyzed C-H Methylation and Arylation

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-H functionalization reactions. acs.orgrsc.org Nickel catalysts can promote the alkylation and arylation of the ortho-C-H bonds of benzamides. The use of an 8-aminoquinoline directing group is also effective in nickel-catalyzed systems. acs.org

Nickel-catalyzed C-H alkylation of benzamides with unactivated alkyl halides has been achieved, demonstrating high functional group compatibility. acs.org In the case of meta-substituted benzamides, the reaction proceeds with high selectivity at the less hindered C-H bond. acs.org Furthermore, nickel-catalyzed C-H coupling of benzamides with epoxides has been developed, leading to the formation of 3,4-dihydroisocoumarins with stereospecificity. nih.gov

Nickel-catalyzed arylations of amides have also been developed, proceeding via the activation of the typically inert amide C-N bond. escholarship.org This allows for the cross-coupling of amide electrophiles with various nucleophiles. escholarship.org

Table 2: Metal-Catalyzed C-H Functionalization of Benzamides

| Catalyst System | Reaction Type | Directing Group | Functional Group Introduced | Reference |

|---|---|---|---|---|

| Pd(OAc)2 | Ortho-Arylation | CONH2 | Aryl | researchgate.net |

| Palladium | C(sp2)-H Silylation/Germanylation | 8-Aminoquinoline | Silyl/Germyl | nih.gov |

| Nickel Complexes | Ortho-Alkylation | 8-Aminoquinoline | Alkyl | acs.org |

| Ni(OAc)2 | C-H Coupling with Epoxides | 8-Aminoquinoline | Dihydroisocoumarin | nih.gov |

| NiCl2(bpy)/LiHMDS | C-H Arylation | None (on benzothiophene) | Aryl | rsc.org |

Halogenation and Halogen Exchange Reactions

Introducing specific halogen atoms at desired positions on the aromatic ring is critical for tuning the properties of a molecule. The synthesis of this compound requires precise control over both chlorination and fluorination.

Benzylic halogenation, which involves the substitution of a hydrogen atom on the carbon adjacent to the aromatic ring, typically proceeds through a free-radical mechanism. numberanalytics.comlibretexts.org This is often initiated by light or a radical initiator and uses reagents like N-bromosuccinimide (NBS) to maintain a low halogen concentration, favoring substitution over addition to any unsaturated bonds. libretexts.org While the target molecule has a nuclear methyl group, this methodology is relevant for creating halogenated side-chains in analogues.

For introducing fluorine onto the aromatic ring, halogen exchange (Halex) reactions are a common and powerful strategy. google.com These reactions involve the substitution of a chloro- or bromo-aromatic compound with a fluoride (B91410) ion, typically using an alkali metal fluoride like potassium fluoride (KF). Such processes can be conducted at high temperatures or under milder conditions in the presence of a catalyst. google.com This method is directly applicable to the synthesis of the target compound, potentially by converting a 2,6-dichloro-3-methylbenzamide precursor into the desired 2-chloro-6-fluoro product.

Methylation Strategies for Benzamide Derivatives

Methyl groups can significantly alter the biological properties of a molecule, a phenomenon often called the "magic-methyl effect". nih.gov Strategies for introducing methyl groups onto either the aromatic ring or the amide nitrogen are crucial for creating analogues of this compound.

Direct methylation of a C(sp²)-H bond on the benzamide ring can be achieved using methyl-containing peroxides as a methyl radical source. rsc.orgresearchgate.net Nickel-catalyzed ortho-methylation of benzamides has been developed using di-tert-butyl peroxide (DTBP) or dicumyl peroxide (DCP) as the methylating agent. rsc.orgresearchgate.net These reactions often employ a directing group, such as 8-aminoquinoline, to guide the methylation to the ortho C-H bond. rsc.orgresearchgate.net One reported protocol uses Ni(OAc)₂·4H₂O with DTBP in the absence of an added base, generating acetone (B3395972) as a readily removable byproduct. rsc.orgresearchgate.net Mechanistic studies suggest a Ni(II)/Ni(IV) catalytic cycle is involved in this transformation. rsc.org This approach provides a direct route to install the C3-methyl group on the benzamide scaffold.

While C-H methylation modifies the aromatic core, N-methylation of the amide itself is a common strategy in drug discovery. A significant challenge in N-methylation is preventing overalkylation to form the bis-methylated product. nih.gov A highly monoselective protocol has been developed using phenyl trimethylammonium iodide (PhMe₃NI) as a safe, solid, and easy-to-handle methylating agent under mildly basic conditions (Cs₂CO₃). nih.govacs.orgorganic-chemistry.org This method shows excellent functional group tolerance, working well with benzamides containing halides, nitro groups, and ethers. acs.org The steric bulk of the ammonium (B1175870) salt reagent is believed to slow the second alkylation step significantly, ensuring high monoselectivity. nih.gov

Table 2: Monoselective N-Methylation of Substituted Benzamides Data sourced from supporting information in reference acs.org.

| Benzamide Substituent | Alkylating Agent | Base | Yield (%) |

| 4-chloro | PhMe₃NI | Cs₂CO₃ | 91 |

| 2-chloro | PhMe₃NI | Cs₂CO₃ | 85 |

| 4-bromo | PhMe₃NI | Cs₂CO₃ | 86 |

| 4-nitro | PhMe₃NI | Cs₂CO₃ | 90 |

| 4-methoxy | PhMe₃NI | Cs₂CO₃ | 88 |

| 3-methoxy | PhMe₃NI | Cs₂CO₃ | 83 |

| Naphthalene | PhMe₃NI | Cs₂CO₃ | 80 |

For the synthesis of other amide analogues, N-methoxymethylation provides a useful functional handle. A green and highly efficient manganese-catalyzed method has been reported for the methoxymethylation of primary amides using methanol (B129727) as both the methoxymethylating agent and the solvent. rsc.org This reaction proceeds via an "interrupted borrowing hydrogen" (IBH) strategy, liberating dihydrogen gas as the sole byproduct. rsc.org The protocol obviates the need for toxic reagents and multi-step procedures that are often required for synthesizing N-(methoxymethyl) amides, which are important motifs in various bioactive compounds. rsc.org

Directed Ortho-Lithiation for Alkylation

Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of benzamides, the amide functional group acts as a potent directed metalation group (DMG), guiding the deprotonation to the adjacent ortho position. This method is particularly useful for introducing alkyl groups with high precision.

The process typically involves treating the substituted benzamide with a strong lithium base, such as n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures. The resulting ortho-lithiated species is a highly reactive nucleophile that can then be quenched with an electrophilic alkylating agent (e.g., an alkyl halide) to introduce the desired alkyl group.

For halogenated benzamides, such as precursors to this compound, the regioselectivity of the lithiation is influenced by the electronic and steric effects of the existing substituents. The fluorine atom, being strongly electron-withdrawing and a good ortho-directing group itself, can influence the site of metalation. Research on the lithiation of chloro- and bromo-substituted fluoroarenes has shown that deprotonation often occurs at a position adjacent to the fluorine atom. epfl.ch For instance, the deprotonation of 1-chloro-4-fluorobenzene (B165104) with a superbase reagent predominantly leads to lithiation ortho to the fluorine. epfl.ch This principle is critical when designing a synthesis for a polysubstituted benzamide, as the interplay between the amide DMG and the halogen substituents will determine the final position of the incoming alkyl group. The use of superbases like BuLi-LiDMAE (lithium 2-(dimethylamino)ethoxide) has been shown to achieve unprecedented regioselective C-6 lithiation in compounds like 2-chloropyridine, demonstrating the power of tailored reagent systems to control regiochemistry even in the presence of sensitive groups like a C-Cl bond. researchgate.net

Chemodivergent Modifications of Halogenated Benzamides

Chemodivergence refers to the ability to steer a reaction between a common set of reactants towards different products by subtly changing the reaction conditions. This approach offers a sophisticated and efficient way to diversify molecular scaffolds from a single starting material. For halogenated benzamides, chemodivergent strategies have been developed to selectively target either C-H functionalization or N-dealkylation.

C-H Arylation Pathways

C-H activation is a transformative tool in modern synthesis, allowing for the direct formation of C-C bonds and bypassing the need for pre-functionalized starting materials. nih.gov For halogenated benzamides, photocatalysis in aqueous micellar solutions has emerged as a powerful method for chemodivergent C-H arylation. researchgate.net This system can activate strong carbon-chlorine bonds under mild conditions, using methylene (B1212753) blue as a photocatalyst and blue light as the energy source. researchgate.net

A key study demonstrated that by adjusting parameters such as the amount of water, the choice of surfactant, or the amine used as a sacrificial electron donor, the reaction pathway could be selectively directed towards C-H arylation. researchgate.net This process involves a radical-polar crossover mechanism, generating cationic intermediates that facilitate the functionalization. researchgate.net Another powerful approach involves using rhodium(III) catalysts to activate the C-H bond of benzamides for annulation with other molecules, showcasing how catalyst choice can control reaction outcomes. nih.gov The development of robust catalytic systems for para-C-H arylation is particularly valuable as it allows for the late-stage modification of complex molecules and drug entities, expanding the accessible chemical space. nih.gov

Table 1: Selected Conditions for Chemodivergent C-H Arylation of a Chlorinated Benzamide Derivative

| Entry | Parameter Changed | Outcome | Reference |

|---|---|---|---|

| 1 | Standard Conditions | C-H Arylation Product (Major) | researchgate.net |

| 2 | Different Amine Donor | Favors N-Dealkylation | researchgate.net |

| 3 | Use of Sodium Ascorbate | Favors N-Dealkylation | researchgate.net |

| 4 | Change in Surfactant | Alters Product Selectivity | researchgate.net |

N-Dealkylation Strategies

N-dealkylation, the removal of an alkyl group from a nitrogen atom, is a crucial transformation in organic synthesis. In the same photocatalytic system described for C-H arylation, a switch to N-dealkylation can be achieved by modifying the reaction environment. researchgate.net The selectivity between these two pathways is highly dependent on the reaction parameters, which in turn alter the mechanism of substrate activation and the form of the active photocatalyst. researchgate.net

For example, the choice of the sacrificial electron donor was found to be critical; certain amines would promote C-H arylation while others, or non-amine reductants like sodium ascorbate, would lead to N-dealkylation as the major reaction pathway. researchgate.net This demonstrates a sophisticated level of control over the reactivity of the chlorinated benzamide substrate. researchgate.net While the specific study focused on N,N-dialkylbenzamides, the principle is applicable to a range of N-substituted amides. researchgate.net Research into the metabolism of related compounds like N-methylbenzamidine by P450 enzymes also shows that N-dealkylation and N-oxygenation can be competing pathways catalyzed by the same enzyme, highlighting that the removal of N-alkyl groups is a fundamental process in amidine and amide chemistry. nih.gov

Sustainable and Green Chemistry Paradigms in Benzamide Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the design of synthetic routes. mdpi.comresearchgate.net The pharmaceutical industry, in particular, generates significant waste, making the adoption of greener methods a critical goal. mdpi.com

Utilization of Renewable Energy Sources (e.g., Solar Radiation)

A key tenet of green chemistry is the use of renewable energy. While direct solar radiation is a target, other alternative energy sources like microwave irradiation have become popular for promoting organic reactions. mdpi.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance selectivity. researchgate.net The heating mechanism, based on dipolar polarization and ionic conduction, is fundamentally different from conventional heating and can lead to cleaner reactions. researchgate.net This technology offers a more energy-efficient and sustainable approach for synthesizing a wide array of organic molecules, including benzamide derivatives. researchgate.net The development of flow reactors, which allow for continuous processing, further enhances efficiency and simplifies the combination of multiple synthetic steps. researchgate.net

Development of Eco-Friendly Catalysts and Reagents

The shift away from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. The development of novel, eco-friendly catalysts for benzamide synthesis is an active area of research.

Key Developments in Green Catalysis for Amide Synthesis:

Erbium(III) Trifluoromethanesulfonate (Er(OTf)₃): This catalyst has been used for the green synthesis of benzimidazole (B57391) derivatives, a related class of compounds. It promotes reactions in water, avoids organic solvents, and allows for the selective formation of a single product, simplifying purification. nih.gov

Manganese-based Catalysts: An unprecedented strategy for the N-methoxymethylation of benzamides uses a manganese catalyst with methanol serving as both the reagent and the solvent. rsc.org This method avoids toxic reagents and proceeds with high atom economy. rsc.org

Cobalt-Nanocatalysts: Highly dispersed cobalt nanoparticles on a carbon support have proven effective for the N-alkylation of benzamides with alcohols, where water is the only byproduct. rsc.org This heterogeneous catalyst is robust, versatile, and can be recycled and reused multiple times without significant loss of activity. rsc.org

Bifunctional Catalysts: A novel core-shell catalyst (TS-1@KCC-1) supporting Rh(OH)₃ species enables a one-pot tandem reaction to produce benzamide from benzaldehyde, ammonia, and hydrogen peroxide, showcasing the efficiency of combining multiple catalytic steps. nih.gov

Biocatalysts: Enzymes represent nature's solution to efficient and selective catalysis. ATP-dependent amide bond synthetases (ABS) are being explored for amide bond formation. rsc.org A "safer-and-more-sustainable-by-design" approach involves using in silico methods to select non-toxic amine and acid building blocks and then engineering robust enzymes to couple them, representing a frontier in green drug discovery. rsc.org

Table 2: Comparison of Eco-Friendly Catalysts in Amide Synthesis

| Catalyst System | Substrates | Key Advantages | Reference |

|---|---|---|---|

| Erbium(III) Triflate | o-phenylenediamine, aldehydes | Green solvent (water), high selectivity, short reaction times. | nih.gov |

| Manganese/L7 Complex | Benzamide, methanol | Uses methanol as reagent and solvent, avoids toxic reagents. | rsc.org |

| Cobalt Nanoparticles | Benzamides, alcohols | Recyclable heterogeneous catalyst, high atom economy (water byproduct). | rsc.org |

| Rh(OH)₃ on TS-1@KCC-1 | Benzaldehyde, NH₃, H₂O₂ | Robust bifunctional catalyst for one-pot tandem synthesis. | nih.gov |

| Ancestral ABS Enzymes | "Safechem" amines and acids | Biocatalytic, uses non-toxic substrates, high specificity. | rsc.org |

Synthetic Strategies for this compound and Its Analogs

This article explores advanced synthetic methodologies applicable to the production of this compound and structurally related benzamide compounds. The focus is on modern, efficient, and scalable techniques, including the use of green reaction media, continuous flow processes, and stereoselective methods for creating chiral analogs.

Mechanistic Investigations of Reactions Involving 2 Chloro 6 Fluoro 3 Methylbenzamide

Elucidation of Catalytic Cycles and Intermediates

The functional groups present in 2-Chloro-6-fluoro-3-methylbenzamide—an aryl chloride, an aryl fluoride (B91410), a benzamide (B126), and a methyl group on the aromatic ring—offer several potential sites for catalytic transformation.

Metal-Catalyzed Reaction Mechanisms (e.g., Oxidative Addition, Reductive Elimination)

Metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. For a substrate like this compound, palladium-catalyzed reactions are of primary interest. The carbon-chlorine bond is significantly more reactive towards oxidative addition with a low-valent metal center, such as Pd(0), than the carbon-fluorine bond.

A plausible catalytic cycle for a generic cross-coupling reaction, for instance, a Suzuki-Miyaura coupling with a boronic acid (R-B(OH)₂), would likely proceed through the following steps:

Oxidative Addition: The catalytically active Pd(0) species would insert into the C-Cl bond of the benzamide to form a Pd(II) intermediate. This step is generally considered the rate-determining step in many cross-coupling reactions.

Transmetalation: The organoboron reagent would then transfer its organic group (R) to the palladium center, displacing the halide and forming a new organopalladium(II) species. This step often requires a base to activate the boronic acid.

Reductive Elimination: The two organic ligands on the palladium center would then couple and be eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

While no specific studies on this compound are available, extensive research on related aryl chlorides underpins this proposed mechanism. nih.gov The specific ligands on the palladium catalyst would play a crucial role in modulating the reactivity and stability of the intermediates.

Table 1: Hypothetical Intermediates in a Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

| Step | Intermediate | Description |

| 1 | Oxidative Addition Adduct | A square planar Pd(II) complex with the aryl group of the benzamide and a chloride ligand attached. |

| 2 | Transmetalation Complex | The chloride ligand is replaced by the organic group from the boronic acid. |

| 3 | Pre-Reductive Elimination Complex | The two organic groups are positioned cis to each other on the palladium center, poised for elimination. |

Photoredox Catalysis Mechanisms (e.g., Electron Transfer, Radical Formation)

Photoredox catalysis offers a powerful alternative for the functionalization of organic molecules under mild conditions. In the context of this compound, a photoredox cycle could be initiated by single-electron transfer (SET) to or from the molecule.

A hypothetical reductive quenching cycle using a common photocatalyst like a ruthenium or iridium complex could involve the following:

Excitation: The photocatalyst (PC) absorbs light and is promoted to an excited state (PC*).

Electron Transfer: The excited photocatalyst is reductively quenched by a sacrificial electron donor, generating a more potent reductant (PC⁻).

Radical Formation: The reduced photocatalyst (PC⁻) transfers an electron to the this compound, leading to the cleavage of the C-Cl bond and the formation of an aryl radical.

Radical Capture and Propagation: This highly reactive aryl radical could then be trapped by a suitable coupling partner, leading to the formation of the desired product.

Alternatively, an oxidative quenching cycle could be envisioned where the excited photocatalyst is quenched by an electron acceptor. The resulting oxidized photocatalyst could then potentially interact with the benzamide. While no specific examples involving this compound are documented, the principles of photoredox catalysis suggest its potential for novel transformations. nih.gov

Role of Non-Covalent Interactions in Reaction Pathways

Non-covalent interactions can play a significant, yet often subtle, role in directing the stereochemistry and regioselectivity of chemical reactions. For this compound, both hydrogen and halogen bonding could influence its reactivity.

Hydrogen Bonding in Directing Reactivity

The benzamide moiety contains both a hydrogen bond donor (the N-H bonds) and a hydrogen bond acceptor (the carbonyl oxygen). Intramolecular hydrogen bonding between the amide N-H and the ortho-fluoro substituent is a possibility. Such an interaction could influence the conformation of the molecule and potentially affect the accessibility of the adjacent chloro-substituent to a catalyst.

Intermolecularly, the amide group can form hydrogen bonds with solvents, reagents, or catalysts. These interactions could play a role in substrate pre-organization within a catalyst's active site, thereby influencing the outcome of a reaction. While the crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide shows intermolecular N-H···O hydrogen bonds forming chains nih.govresearchgate.net, specific data for this compound is not available.

Halogen Bonding Effects

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. In this compound, both the chlorine and fluorine atoms could potentially act as halogen bond donors. The strength of this interaction generally increases with the polarizability of the halogen and the presence of electron-withdrawing groups.

While fluorine is a weak halogen bond donor, the chlorine atom, situated ortho to the electron-withdrawing benzamide group, could engage in halogen bonding with Lewis basic sites on a catalyst or reagent. This interaction could serve to orient the substrate for a specific reaction pathway. The formation of co-crystals driven by halogen bonding is a well-documented phenomenon that highlights the potential of this interaction to control supramolecular assembly. nsf.govresearchgate.netoup.comnih.gov

Kinetic and Thermodynamic Aspects of Benzamide Functionalization

A comprehensive understanding of any chemical transformation requires knowledge of its kinetic and thermodynamic parameters. For the functionalization of this compound, these aspects remain to be experimentally determined.

Kinetic studies would be essential to elucidate the rate-determining step of a given reaction and to optimize reaction conditions. For example, in a palladium-catalyzed cross-coupling, determining the reaction order with respect to the substrate, catalyst, and coupling partner would provide crucial insights into the mechanism.

Kinetic Isotope Effects

No studies were found that specifically measure or discuss the kinetic isotope effects (KIEs) in reactions involving this compound. Such studies are crucial for elucidating reaction mechanisms by identifying the rate-determining steps and the nature of transition states. For example, deuterium (B1214612) labeling at specific positions on the molecule could provide insight into bond-breaking and bond-forming events during a reaction, but no such experimental data has been published for this compound.

Solvent Effects on Reaction Mechanisms

The influence of the solvent on the mechanism of reactions involving this compound has not been documented. The polarity, proticity, and coordinating ability of a solvent can significantly alter reaction rates and even change the operative mechanism (e.g., favoring SN1 over SN2). csbsju.edulibretexts.orgchemistrysteps.com However, without experimental data comparing reaction outcomes in different solvents for this specific benzamide, any discussion would be purely speculative.

Regioselectivity and Chemoselectivity Determinations

There is a lack of published research detailing the regioselectivity and chemoselectivity of reactions involving this compound. The substitution pattern of this molecule, with chloro, fluoro, and methyl groups on the benzene (B151609) ring, presents multiple potential sites for reaction. Determining the factors that govern which site reacts (regioselectivity) and which functional group reacts in the presence of others (chemoselectivity) requires specific experimental investigation, which appears not to have been conducted or at least not published.

Radical-Polar Crossover Processes

The concept of radical-polar crossover, where a reaction switches between a radical and a polar pathway, is a significant area of modern organic chemistry. nih.govthieme-connect.de These processes often enable novel transformations by combining the reactivity patterns of both radical and ionic intermediates. researchgate.netresearchgate.net However, no literature has been found that implicates this compound in such a reaction, either as a substrate or a product.

Computational Mechanistic Studies

Computational chemistry is a powerful tool for modeling reaction pathways and predicting the structures of intermediates and transition states. Such studies could provide valuable theoretical insights into the reactivity of this compound. To date, no computational mechanistic studies focused on this compound have been identified in the public literature.

Computational and Theoretical Studies on 2 Chloro 6 Fluoro 3 Methylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties and is instrumental in the computational analysis of compounds like 2-chloro-6-fluoro-3-methylbenzamide.

A full electronic structure analysis of this compound using DFT would provide optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's three-dimensional conformation and steric interactions. For instance, studies on similar halogenated aromatic compounds, such as 2-chloro-6-fluoro benzaldehyde, have utilized DFT calculations with basis sets like 6-31G(d,p) to determine these geometric parameters. nih.gov Such an analysis for this compound would reveal the precise spatial arrangement of the chloro, fluoro, methyl, and amide groups on the benzene (B151609) ring, which is fundamental to its chemical behavior.

Table 1: Predicted and Experimental Geometric Parameters for a Related Compound (Illustrative) This table illustrates the type of data obtained from DFT calculations for a similar molecule, 2-chloro-6-fluoro benzaldehyde, as specific experimental data for this compound is not available.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

|---|---|---|

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-F | 1.36 Å |

| Bond Length | C=O | 1.21 Å |

| Bond Angle | C-C-Cl | 121.5° |

| Bond Angle | C-C-F | 119.8° |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. For this compound, an MEP analysis would highlight the electronegative regions, likely around the oxygen and fluorine atoms, which would be susceptible to electrophilic attack. Conversely, electropositive regions, potentially around the amide hydrogens, would indicate sites for nucleophilic interaction. nih.govbldpharm.com Studies on other molecules, like 3-methoxy flavones, have successfully used MEP maps to correlate electrostatic potential with biological activity. bldpharm.com

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.govuni.lu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, an FMO analysis would identify the spatial distribution of these orbitals, indicating the most probable sites for electron transfer in chemical reactions. In large systems, where HOMOs and LUMOs can be delocalized, the concept of frontier molecular orbitalets (FMOLs) can be used to pinpoint localized reactive sites. sapphirebioscience.com

Table 2: Predicted HOMO-LUMO Energies and Energy Gap (Illustrative) This table provides a hypothetical representation of FMO analysis results for this compound, as specific data is not available.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.6 |

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling can be employed to elucidate the step-by-step mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a potential energy surface for a proposed reaction can be constructed. This allows for the determination of activation energies and reaction rates. For example, understanding the mechanism of amide hydrolysis or substitution reactions would be possible through these computational methods. FMO theory is often integral to this modeling, as the overlap between the frontier orbitals of the reactants dictates the favorability of the reaction pathway. sapphirebioscience.com

Molecular Dynamics Simulations in Crystal Engineering and Supramolecular Assemblies

While specific molecular dynamics (MD) simulations for this compound are not found in the literature, this technique is highly valuable for studying the compound in the solid state. MD simulations can predict crystal packing arrangements and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces. This is fundamental to crystal engineering, where the goal is to design materials with specific physical properties. The simulations can also provide insights into the formation of supramolecular assemblies, where molecules of this compound might self-assemble into larger, ordered structures.

Prediction of Spectroscopic Signatures

Computational methods, particularly DFT, are widely used to predict spectroscopic signatures, which can then be compared with experimental data for structural confirmation. capes.gov.br For this compound, it is possible to calculate its vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectral bands to specific molecular motions. capes.gov.br Similarly, NMR chemical shifts can be predicted to help interpret experimental spectra. Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, providing information about the electronic transitions within the molecule.

Theoretical Insights into Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The amide functionality of this compound is a primary site for hydrogen bonding. The amide protons can act as hydrogen bond donors, while the carbonyl oxygen is a potent hydrogen bond acceptor. This allows for the formation of robust intermolecular N-H···O hydrogen bonds, which are a common feature in the crystal structures of primary amides. These interactions can lead to the formation of well-defined one-dimensional chains or two-dimensional networks.

The presence of the substituted benzene ring in this compound suggests the possibility of π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-system of one aromatic ring and the electron-deficient σ-framework of another. The geometry of these interactions can vary, ranging from face-to-face to edge-to-face arrangements. In a similar molecule, (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, π-π interactions were observed with a centroid-to-centroid distance of 3.5629 (18) Å. nih.gov Another study on a furanone derivative with a 2-chlorobenzylidene group also detailed the presence of π-π stacking, forming infinite chains. mdpi.com

However, the substituents on the aromatic ring of this compound are expected to modulate the nature of these π-π interactions. The electron-withdrawing chlorine and fluorine atoms decrease the electron density of the aromatic ring, which can influence its ability to participate in stacking interactions. Theoretical studies on halobenzenes have shown that the presence of fluorine can disrupt typical π-π stacking, leading to more offset arrangements. rsc.org Furthermore, the ortho-substituents, including the chloro and fluoro groups, can introduce steric hindrance that affects the co-planarity and stacking of the molecules. rsc.org The interplay between the electrostatic effects of the halogens and the steric bulk of the methyl and chloro groups will ultimately dictate the preferred π-π stacking geometry.

Computational studies on ortho-substituted N-methylbenzamides have highlighted the importance of intramolecular hydrogen bonding. nih.gov In the case of this compound, the potential for an intramolecular hydrogen bond between the amide N-H and the ortho-fluorine atom exists. However, the formation of stronger intermolecular N-H···O hydrogen bonds is generally more favorable in the solid state.

The following tables provide illustrative data on the types of intermolecular interactions that could be expected for this compound, based on computational studies of related compounds.

Table 1: Potential Hydrogen Bond Geometries

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O | ~ 0.86 | ~ 2.00 | ~ 2.86 | ~ 170 |

| C-H···O | ~ 0.95 | ~ 2.40 | ~ 3.35 | ~ 150 |

| C-H···F | ~ 0.95 | ~ 2.50 | ~ 3.45 | ~ 160 |

Data are representative values based on typical hydrogen bond geometries found in organic crystal structures.

Table 2: Potential π-π Stacking Parameters

| Interaction Type | Centroid-Centroid Distance (Å) | Interplanar Distance (Å) | Slippage (Å) |

| Parallel-Displaced | 3.5 - 4.0 | 3.3 - 3.8 | 1.2 - 1.8 |

| T-shaped/Edge-to-Face | 4.5 - 5.5 | - | - |

Data are generalized from studies of π-π interactions in substituted aromatic systems. nih.govmdpi.com

Applications of 2 Chloro 6 Fluoro 3 Methylbenzamide in Materials Science and Advanced Chemical Synthesis

Supramolecular Chemistry and Crystal Engineering

The specific arrangement of chloro, fluoro, methyl, and amide functional groups on the benzamide (B126) ring makes 2-Chloro-6-fluoro-3-methylbenzamide a molecule of interest for supramolecular chemistry and crystal engineering. These fields focus on controlling the assembly of molecules to form ordered structures with specific properties. The interplay of hydrogen bonding, halogen bonding, and other non-covalent interactions dictates the final architecture of the crystalline material.

Design of Hydrogen-Bonded Architectures

The primary amide group (-CONH₂) is a robust and highly predictable hydrogen-bonding unit. It can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen), facilitating the formation of well-defined supramolecular structures. In substituted benzamides, the classic R²₂(8) amide-amide dimer synthon is a common motif, where two molecules link through a pair of N-H···O hydrogen bonds to form a stable eight-membered ring.

In the case of this compound, these N-H···O interactions are fundamental to its crystal packing. Molecules are linked into chains or more complex networks through these hydrogen bonds. nih.govnih.gov The presence of halogen substituents (chloro and fluoro) can influence the strength and geometry of these hydrogen bonds through electronic effects, modifying the acidity of the N-H protons and the basicity of the carbonyl oxygen. While specific studies on this compound's crystal structure are not widely published, analysis of related benzamides provides insight into its likely behavior. nih.govmdpi.com For instance, studies on other halogenated benzamides show that N-H···O and sometimes N-H···Cl hydrogen bonds are crucial in forming extended networks. nih.gov

The directionality and specificity of these hydrogen bonds are key to designing predictable crystalline architectures, a cornerstone of crystal engineering. rsc.org

Table 1: Representative Hydrogen Bond Parameters in Substituted Amide Crystals

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference Compound Example |

|---|---|---|---|

| N-H···O | 2.8 - 3.1 | 150 - 180 | 2-Chloro-N-(2-methylphenyl)benzamide researchgate.net |

| C-H···O | 3.2 - 3.5 | 120 - 160 | 2-chloro-N-(3-fluoro-phenyl)acetamide nih.gov |

| N-H···Cl | 3.3 - 3.6 | 140 - 170 | bis-(benzamide-κO)di-chlorido-zinc(II) nih.gov |

| O-H···O | 2.5 - 2.8 | 160 - 180 | 6-fluoro-3-hydroxypyrazine-2-carboxamide nih.gov |

Note: This table presents typical ranges and is for illustrative purposes. Actual values for this compound would require specific crystallographic analysis.

Cocrystal and Polymorph Formation

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in materials science. Different polymorphs can have distinct physical properties. The conformational flexibility of the benzamide group, along with the potential for various intermolecular interactions, makes this compound a candidate for exhibiting polymorphism. rsc.org

Research on analogous molecules, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, has shown that polymorphism can arise from the molecule's ability to adopt different conformations, leading to different packing arrangements. rsc.org The presence of both chloro and fluoro substituents in this compound increases the complexity of potential intermolecular interactions, which can include halogen bonds (C-Cl···O, C-F···H) in addition to the dominant hydrogen bonds.

Furthermore, this compound is a suitable candidate for forming cocrystals. Cocrystallization involves combining two or more different neutral molecules in a single crystal lattice. By selecting appropriate coformers (e.g., other molecules with complementary hydrogen bonding sites), it is possible to design novel crystalline materials with tailored properties. The amide group of this compound can readily form hydrogen bonds with coformers containing carboxylic acid, hydroxyl, or other amide groups, leading to the formation of binary cocrystals. nih.gov This strategy is often used to control polymorphism and improve the physical properties of materials. nih.govrsc.org

Self-Assembly of Benzamide Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For halogenated benzamides like this compound, self-assembly is governed by a combination of hydrogen bonding and, notably, halogen bonding. researchgate.net

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (in this case, chlorine) and a nucleophilic site, such as an oxygen or nitrogen atom. researchgate.netrsc.org This interaction is highly directional and can be used as a tool to guide the assembly of molecules into specific architectures, such as one-dimensional chains or two-dimensional sheets. rsc.org The chlorine atom at the 2-position, adjacent to the electron-withdrawing amide group, is a potential halogen bond donor.

The interplay between strong N-H···O hydrogen bonding and weaker, more directional C-Cl···O/N halogen bonding can lead to complex and hierarchical supramolecular structures. The substituent effects, including the electronic influence of the fluorine atom and the steric bulk of the methyl group, play a crucial role in modulating these interactions and determining the final self-assembled structure. researchgate.net

Polymer Chemistry and Materials Science

The functional groups on this compound also make it a potential monomer for the synthesis of advanced polymers. Its incorporation can introduce desirable properties such as thermal stability, chemical resistance, and specific functionalities into the polymer chain.

Incorporation into Polymer Backbones (e.g., Poly(benzamide)s, Polyaramids)

Aromatic polyamides, or polyaramids, are a class of high-performance polymers known for their exceptional strength and thermal stability. They are typically synthesized through the polycondensation of aromatic diamines and aromatic diacyl chlorides.

While this compound itself is not a traditional monomer for these reactions, its chemical structure is relevant. It can be viewed as a functionalized building block that, through chemical modification, could be incorporated into polymer backbones. For example, the benzamide could be derived from a corresponding diamine or diacid monomer. If a diamine derivative of this compound were synthesized, it could be polymerized with an aromatic diacyl chloride to form a functionalized polyaramid.

The inclusion of the chloro, fluoro, and methyl groups onto the polymer backbone would be expected to modify the polymer's properties significantly:

Fluorine: Incorporating fluorine atoms generally enhances thermal stability, chemical resistance, and hydrophobicity, while lowering the dielectric constant and surface energy. researchgate.net

Chlorine: The chlorine atom can increase flame retardancy and modify inter-chain interactions.

Methyl Group: The methyl group can disrupt chain packing, potentially increasing solubility and lowering the melting point of the polymer, making it more processable.

Synthesis of Functional Polymers (e.g., Fluoroalkyl Benzamides)

The synthesis of functional polymers involves creating macromolecules with specific, reactive side groups or functionalities embedded within the backbone. This compound serves as a model for monomers used to create such polymers. For instance, chain-growth polycondensation of activated benzamide monomers has been used to prepare poly(N-fluoroalkyl benzamide)s with controlled molecular weights. researchgate.net

Although direct polymerization of this compound is not a standard route, its structure provides a blueprint for monomers designed to create functional polymers. The halogen atoms on the aromatic ring could serve as reactive sites for post-polymerization modification, allowing for the attachment of other functional groups. Polymers containing such fluorinated and chlorinated benzamide units are explored for applications requiring high performance, such as advanced coatings, separation membranes, and low-dielectric materials for electronics, due to their unique combination of properties. researchgate.net

Table 2: Potential Influence of Functional Groups from this compound on Polymer Properties

| Functional Group | Potential Effect on Polymer Properties | Rationale |

|---|---|---|

| Fluorine (F) | Increased thermal stability, chemical resistance, hydrophobicity. Lowered surface energy and dielectric constant. | The high strength of the C-F bond and the low polarizability of fluorine. researchgate.net |

| Chlorine (Cl) | Increased flame retardancy, modified inter-chain packing and polarity. | Chlorine atoms can interfere with combustion processes and introduce dipolar interactions. |

| Methyl (CH₃) | Increased solubility, lower crystallinity, improved processability. | The non-planar methyl group can disrupt the close packing of polymer chains. |

| Amide (-CONH₂) | High thermal stability, mechanical strength, ability to form hydrogen bonds. | Strong inter-chain hydrogen bonding contributes to the rigidity and strength characteristic of polyaramids. |

Potential in Optoelectronic Materials

While direct studies on the optoelectronic properties of this compound are limited, the characteristics of fluorinated aromatic compounds suggest its potential in this arena. The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic band gap is a critical factor in the design of materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The high electronegativity of fluorine can lead to intramolecular interactions that influence the planarity and packing of the molecules in the solid state, which in turn affects their photophysical properties. Although specific research on this compound is not prominent, its structural elements are found in more complex molecules used in patented OLED technologies.

Applications in Organic Electronics

In the field of organic electronics, the performance of devices like organic field-effect transistors (OFETs) is highly dependent on the charge transport characteristics of the organic semiconductor. The presence of fluorine in organic molecules has been shown to enhance electron mobility and improve the stability of the material against oxidation. Therefore, this compound could serve as a valuable building block for the synthesis of n-type or ambipolar organic semiconductors. The chlorine and fluorine atoms can also influence the intermolecular packing and morphology of thin films, which are crucial for efficient charge transport.

Role as Intermediates in Complex Molecule Synthesis

The reactivity of the functional groups in this compound makes it a versatile intermediate for the construction of more complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.

Building Blocks for Advanced Organic Structures

This compound can serve as a key starting material for the synthesis of a variety of advanced organic structures. The amide group can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-6-fluoro-3-methylbenzoic acid, which is a known intermediate in the synthesis of pharmaceutical compounds. For instance, related benzoic acid derivatives are used in the development of stearoyl-CoA desaturase (SCD) inhibitors, which have therapeutic potential.

The aromatic ring of this compound is also amenable to further functionalization through electrophilic or nucleophilic aromatic substitution reactions, allowing for the introduction of additional groups to build molecular complexity.

| Intermediate | Potential Application Area | Relevant Synthetic Transformation |

| 2-Chloro-6-fluoro-3-methylbenzoic acid | Pharmaceuticals | Hydrolysis of the amide group |

| Substituted benzamide derivatives | Agrochemicals, Dyes | Further substitution on the aromatic ring |

Precursors for Heterocyclic Systems

The presence of the ortho-chloro and fluoro substituents, along with the amide group, makes this compound a potential precursor for the synthesis of various heterocyclic systems. For example, through intramolecular cyclization reactions, it could be used to form substituted quinolines, quinazolines, or other fused heterocyclic structures that are prevalent in medicinal chemistry. The synthesis of quinoline (B57606) derivatives, for instance, often involves the cyclization of appropriately substituted anilines or benzamides. The specific substitution pattern of this compound could lead to novel heterocyclic compounds with unique biological activities.

| Target Heterocycle | General Synthetic Approach |

| Substituted Quinolines | Intramolecular cyclization reactions |

| Fused Pyrimidine Systems | Condensation with suitable reagents |

Catalytic Applications (as Ligands or Components of Catalysts)

While direct catalytic applications of this compound are not well-documented, the benzamide functionality is known to act as a ligand for various metal catalysts. The nitrogen and oxygen atoms of the amide group can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound would modulate the electron density at the metal center, potentially influencing the catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, or polymerization. Further research is needed to explore the potential of this compound and its derivatives as ligands in homogeneous catalysis.

Emerging Research Directions and Future Outlook

Integration of Advanced Synthetic Methodologies

Modern synthetic techniques such as flow chemistry are being increasingly adopted for the synthesis of amides due to their potential for improved efficiency, safety, and scalability. nih.govresearchgate.net Applying these continuous-flow processes to the synthesis of 2-Chloro-6-fluoro-3-methylbenzamide could offer significant advantages over traditional batch methods, particularly in an industrial setting.

Predictive Modeling and Data-Driven Design

Computational approaches like Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in drug discovery and materials science. archivepp.comnih.gov By developing QSAR models for a series of benzamide (B126) derivatives, researchers can predict the biological activity or material properties of new compounds, including novel derivatives of this compound. This data-driven approach can accelerate the design and discovery of molecules with desired functionalities.

Novel Applications in Smart Materials

Fluorinated polymers are known to exhibit unique properties that make them suitable for use in smart materials, such as stimuli-responsive polymers. researchgate.netmdpi.com These materials can change their properties in response to external stimuli like temperature, pH, or light. The incorporation of fluorine-containing building blocks like this compound into polymer structures could lead to the development of new smart materials with tailored responsiveness for applications in areas such as drug delivery, sensors, and actuators.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-Chloro-6-fluoro-3-methylbenzamide?

Answer:

Optimization involves selecting fluorination/chlorination agents, reaction temperature, and solvent polarity. For example, HF-based fluorination (as in 2-chloro-6-fluorobenzaldehyde synthesis) ensures regioselectivity, while chlorination may require AlCl₃ or SOCl₂ as catalysts . Solvent choice (e.g., DMF or THF) impacts reaction kinetics and purity. Monitor intermediates via TLC and HPLC, adjusting stoichiometry to minimize byproducts. Evidence from analogous benzamide syntheses suggests reaction times of 12-24 hours at 60-80°C yield optimal purity (>95%) .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

- NMR : Use and NMR in DMSO-d₆ to identify aromatic protons (δ 7.2-8.1 ppm) and carbonyl (C=O, δ ~168 ppm). Fluorine coupling patterns (e.g., ) confirm substituent positions .

- XRD : SHELX software (SHELXL/SHELXS) refines crystallographic data, resolving bond angles and torsional strain. High-resolution data (>0.8 Å) ensures accurate molecular packing analysis .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 187.60 (C₈H₇ClFNO) .

Advanced: How can mechanistic studies resolve contradictions in fluorination/chlorination pathways for this compound?

Answer:

Contradictions arise from competing electrophilic substitution (Cl vs. F). Use isotopic labeling () or DFT calculations to map energy barriers for each pathway. Kinetic studies under varying pH/temperature identify rate-determining steps. For example, HF-mediated fluorination favors ortho positioning due to steric hindrance from the methyl group, while chlorination follows radical intermediates in polar solvents . Cross-validate with in situ IR spectroscopy to track intermediate formation .

Advanced: What methodological approaches address data inconsistencies in thermal stability studies?

Answer:

Inconsistent DSC/TGA results (e.g., decomposition vs. melting points) require controlled atmospheres (N₂ vs. O₂) and heating rates (5-10°C/min). For this compound, the reported melting point (150-153°C) should align with purity (>97%) verified via HPLC. Replicate experiments with sealed capillaries to prevent sublimation artifacts .

Basic: How does solvent polarity influence the reactivity of intermediates during synthesis?

Answer:

Polar aprotic solvents (e.g., DMF) stabilize charged intermediates (e.g., acylium ions), accelerating amidation. Non-polar solvents (toluene) favor Friedel-Crafts alkylation but may reduce solubility. For chlorination, dichloromethane balances reactivity and solubility, minimizing side reactions .

Advanced: What strategies improve regioselectivity in multi-step substitutions for derivatives of this compound?

Answer:

Directing groups (e.g., methyl in 3-methylbenzamide) guide electrophilic attacks. Computational tools (Gaussian, VASP) predict substituent effects on electron density. Experimental validation via Hammett plots correlates σ values with reaction rates. For example, electron-withdrawing F at position 6 deactivates the ring, favoring substitution at position 2 .

Basic: How is SHELX software applied in crystallographic analysis of halogenated benzamides?

Answer:

SHELXL refines X-ray data by optimizing hydrogen bonding and halogen (Cl/F) anisotropic displacement parameters. For this compound, assign Flack parameter to confirm absolute configuration. Use Olex2 or WinGX interfaces for visualization, ensuring R-factor < 5% .

Advanced: What computational models predict the bioactivity or reactivity of this compound?

Answer:

Molecular docking (AutoDock) screens interactions with biological targets (e.g., enzymes), while QSAR models correlate substituent effects (Cl, F, methyl) with logP and pKa. DFT (B3LYP/6-311+G**) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Basic: What are the best practices for handling air- or moisture-sensitive intermediates in its synthesis?

Answer:

Use Schlenk lines for anhydrous conditions and gloveboxes (<1 ppm O₂/H₂O). Quench reactive intermediates (e.g., acyl chlorides) with ice-cold methanol. Store products under argon with desiccants (molecular sieves) .

Advanced: How do steric and electronic effects of substituents impact its supramolecular assembly?

Answer:

The methyl group at position 3 introduces steric hindrance, disrupting π-π stacking. Halogens (Cl/F) enhance dipole interactions, favoring layered crystal packing. Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts (e.g., C–H···O vs. halogen bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.